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Abstract

N-Methylparoxetine, a tertiary amine and a derivative of the well-known selective serotonin
reuptake inhibitor (SSRI) paroxetine, has been identified primarily as a synthetic precursor and
a potential impurity in the manufacturing of its parent compound.[1][2][3][4][5] While not
developed as a therapeutic agent itself, its initial characterization has revealed significant
biological activity, including potent inhibition of the serotonin transporter and induction of
apoptosis in cancer cell lines. This technical guide provides an in-depth overview of the
discovery and initial characterization of N-Methylparoxetine, presenting key quantitative data,
detailed experimental protocols, and visual representations of its synthesis and signaling
pathways.

Introduction

N-Methylparoxetine, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-
fluorophenyl)-1-methyl-piperidine, is structurally analogous to paroxetine with the substitution of
a methyl group on the piperidine nitrogen.[1][4] This modification classifies it as a tertiary
amine. Its primary significance in the pharmaceutical landscape has been as a key
intermediate in the synthesis of paroxetine.[2][3] However, its inherent pharmacological activity
warrants a closer examination for research and drug development purposes. This document
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collates the available scientific information to provide a comprehensive technical resource on
N-Methylparoxetine.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methylparoxetine is presented in Table
1.

Property Value Reference
Molecular Formula C20H22FNO3 [1][2][5]
Molecular Weight 343.4 g/mol [11[2][5]
CAS Number 110429-36-2 [21(31[5]
Appearance Crystalline solid [6]

Purity >98% [6]

N DMF: 33 mg/ml, DMSO: 20
Solubility . [6]
mg/ml, Ethanol: 20 mg/mi

Synthesis

The synthesis of N-Methylparoxetine is a multi-step process, a key part of which involves the
reaction of a chiral sulfonate derivative with sesamol.[2][7]

Synthetic Workflow

The following diagram illustrates a common synthetic route to N-Methylparoxetine.
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Starting Materials

Product

N-Methylparoxetine

() trans-4-(4'-fluorophenyl)-3- Reaction
(methylsulphonyloxymethyl)-1-methylpiperidine

Sesamol
(3,4-methylenedioxyphenol)

Yield: ~25-97.5%

Click to download full resolution via product page

Caption: Synthetic pathway for N-Methylparoxetine.

Experimental Protocol: Synthesis of N-Methylparoxetine

This protocol is adapted from a patented method for the preparation of (-) Trans-N-methyl
paroxetine.[7]

» Reaction Setup: To a 500 ml 4-necked round-bottom flask at 28-30°C, add 10 g (0.033 mol)
of (3S,4R)-trans-4-(4-fluorophenyl)-1-methyl-3-methylsulphonyloxypiperidine and 30 ml of
methyl isobutyl ketone (MIBK). Stir the contents until the solid is completely dissolved.

o Addition of Reagents: Add 4.6 g (0.033 mol) of Sesamol to the flask at 28-30°C and stir until
dissolved. Subsequently, add 6.7 g (0.0483 mol) of dry potassium carbonate to the reaction
mixture under stirring.

e Reaction Conditions: Reflux the reaction mixture at 118-120°C and remove water
azeotropically for 5 hours to drive the reaction to completion.

o Work-up: Dilute the reaction mass with 100 ml of distilled water at 60°C and stir for 15
minutes.

« Isolation and Purification: Concentrate the mass under vacuum to remove solvents and
obtain a residue. Add 50 ml of isopropanol (IPA) to the residue and heat to 60°C to obtain a
homogeneous solution. Add 60 ml of distilled water under stirring at 60°C for 30 minutes.
Cool the resulting slurry to 15°C and stir for 60 minutes.
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« Filtration and Washing: Filter the slurry at 15°C and wash the wet cake with 45 ml of distilled

water at 28-30°C.

 Final Purification: Reslurry the wet cake using 15 ml of n-hexane at 28-30°C and stir for 60

minutes. Filter the solid, wash with 10 ml of n-hexane at 28-30°C, and dry the material to

obtain N-Methylparoxetine.

Pharmacological Characterization

The initial pharmacological characterization of N-Methylparoxetine has focused on its

interaction with the serotonin transporter (SERT).

itative Pl loqical

Parameter Value Assay Reference
[3H]paroxetine binding

Ki 4.3 nM to rat cortical [3]
membranes
Serotonin (5-HT)

IC50 22 nM uptake in rat brain [3]
synaptosomes

IC50 (Cell 36.97 uM (NCI-H1299

] ) CCK-8 assay [3]

Proliferation) cells)

IC50 (Cell 45.43 pM (NCI-H1650
CCK-8 assay [3]

Proliferation) cells)

Experimental Protocols

This protocol is a representative method based on standard procedures for radioligand binding

assays with [3H]paroxetine.[8][9]

» Tissue Preparation: Homogenize rat cortical tissue in 10 volumes of ice-cold 50 mM Tris-HCI
buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend

the pellet in fresh buffer and repeat the centrifugation step.

e Assay Setup: In a final volume of 500 pl, combine:
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o 100 pl of radioligand ([3H]paroxetine, final concentration ~0.1 nM)

o 50 ul of competing ligand (N-Methylparoxetine at various concentrations) or buffer (for
total binding) or a saturating concentration of a known SERT inhibitor like fluoxetine (for
non-specific binding).

o 350 pl of the prepared membrane homogenate (final protein concentration ~100-200 p
g/well).

e |ncubation: Incubate the mixture at 25°C for 60 minutes.

o Termination and Filtration: Terminate the incubation by rapid filtration through Whatman GF/B
filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with 4 ml of ice-cold
buffer.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the Ki value for N-Methylparoxetine using the Cheng-Prusoff equation.

This is a representative protocol for measuring serotonin uptake inhibition in rat brain
synaptosomes.[1][10]

e Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue (e.g., cortex or
striatum) using a sucrose gradient centrifugation method. Resuspend the final synaptosomal
pellet in Krebs-phosphate assay buffer.

o Assay Setup: Pre-incubate the synaptosomal suspension with various concentrations of N-
Methylparoxetine or vehicle for 10-15 minutes at 37°C.

« Uptake Initiation: Initiate serotonin uptake by adding a mixture of [3H]serotonin (final
concentration ~10 nM) and unlabeled serotonin.

¢ Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

o Termination and Filtration: Terminate the uptake by rapid filtration through Whatman GF/B
filters and wash immediately with ice-cold assay buffer.
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» Quantification: Measure the radioactivity retained on the filters using a liquid scintillation
counter.

o Data Analysis: Determine the concentration of N-Methylparoxetine that inhibits 50% of the
specific serotonin uptake (IC50) by non-linear regression analysis.

Activity in Cancer Cell Lines

Recent studies have explored the effects of N-Methylparoxetine in non-small cell lung cancer
(NSCLC) cells, revealing its ability to induce apoptosis.[3][10]

Signaling Pathway: Induction of Apoptosis via ROS-
MAPK Pathway

N-Methylparoxetine has been shown to induce apoptosis in NSCLC cells by activating the
ROS-MAPK signaling pathway.[3][10]

N-Methylparoxetine

Increased Reactive
Oxygen Species (ROS)

MAPK Activation
(p38, JNK)

Cleaved Caspase-3 Cleaved PARP
(Activation) (Activation)

Apoptosis
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Click to download full resolution via product page
Caption: N-Methylparoxetine-induced apoptotic signaling.

Experimental Protocol: Apoptosis Assay in NSCLC Cells

This protocol is based on the methodology described for investigating N-Methylparoxetine-
induced apoptosis in NSCLC cells.[3]

e Cell Culture: Culture human non-small cell lung cancer cell lines (e.g., NCI-H1299, NCI-
H1650) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in
a humidified atmosphere with 5% CO2.

o Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells
with varying concentrations of N-Methylparoxetine (e.g., 0, 20, 40, 60 uM) for 24 hours.

e Apoptosis Detection (Annexin V/PI Staining):

o

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
o Resuspend the cells in 1X Annexin V binding buffer.

o Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension
according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection
Kit).

o Incubate for 15 minutes at room temperature in the dark.

o Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive
and Pl negative, while late apoptotic/necrotic cells will be positive for both.

o Western Blot Analysis for Apoptosis Markers:
o Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.
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o Separate equal amounts of protein (e.g., 20-30 pg) by SDS-PAGE and transfer to a PVDF
membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline
with Tween 20 (TBST).

o Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved
PARP overnight at 4°C.

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Metabolism (Prospective)

Specific pharmacokinetic and metabolic stability data for N-Methylparoxetine are not readily
available in the public domain. However, based on its structural relationship to paroxetine, its
metabolic fate is likely to be influenced by the cytochrome P450 (CYP) enzyme system,
particularly CYP2D6, which is the primary enzyme responsible for paroxetine metabolism.[11]
[12]

Experimental Workflow for Metabolic Stability
Assessment

The following diagram outlines a typical workflow for assessing the in vitro metabolic stability of
a compound like N-Methylparoxetine.
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N-Methylparoxetine
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Caption: In vitro metabolic stability workflow.

Representative Protocol for Metabolic Stability in Liver
Microsomes

This is a generalized protocol for determining the in vitro metabolic stability of a test compound.

+ Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g.,
human, rat) in a phosphate buffer (pH 7.4).
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e Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

e Initiation of Reaction: Initiate the metabolic reaction by adding N-Methylparoxetine (final
concentration, e.g., 1 uM) and an NADPH-generating system.

e Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of
the reaction mixture and immediately quench the reaction by adding a cold organic solvent
(e.g., acetonitrile) containing an internal standard.

o Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

o LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to quantify the remaining amount of N-Methylparoxetine at each
time point.

o Data Analysis: Plot the natural logarithm of the percentage of N-Methylparoxetine
remaining versus time. From the slope of the linear regression, calculate the in vitro half-life
(t%2) and the intrinsic clearance (CLint).

Conclusion

N-Methylparoxetine, while primarily recognized as an intermediate in the synthesis of
paroxetine, possesses notable biological activities that merit further investigation. Its potent
inhibition of the serotonin transporter, coupled with its pro-apoptotic effects in cancer cells
through the ROS-MAPK pathway, suggests a potential for this compound or its derivatives in
different therapeutic areas. The experimental protocols and data presented in this technical
guide provide a foundational resource for researchers interested in exploring the pharmacology
and therapeutic potential of N-Methylparoxetine. Further studies are warranted to fully
elucidate its pharmacokinetic profile, metabolic fate, and in vivo efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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